molecular formula C11H11N5O2 B024744 6-Benzyloxy-5-nitroso-pyrimidine-2,4-diamine CAS No. 101724-61-2

6-Benzyloxy-5-nitroso-pyrimidine-2,4-diamine

Cat. No. B024744
Key on ui cas rn: 101724-61-2
M. Wt: 245.24 g/mol
InChI Key: MBQPVHNJEDDVCF-UHFFFAOYSA-N
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Patent
US05525711

Procedure details

To a solution of 16 g 2,4-diamino-6-benzyloxy-pyrimidine (7) in 250 mL of warm 30% acetic acid is added a solution of 7g sodium nitrite in 25 mL H2O. The sodium nitrite solution is held at 70°-80° C. and is added dropwise while being stirred continuously. The sodium nitrite solution is added until potassium-iodate starch paper shows a positive reaction. The violet-red precipitate is cooled, suctioned off and then recrystallized from ethanol or acetone to yield 8.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
7g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
potassium-iodate starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[C:4]([O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:3]=1.C(O)(=O)C.[N:21]([O-])=[O:22].[Na+]>O>[N:21]([C:5]1[C:6]([NH2:8])=[N:7][C:2]([NH2:1])=[N:3][C:4]=1[O:9][CH2:10][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)=[O:22] |f:2.3|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)N)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
7g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
potassium-iodate starch
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while being stirred continuously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is held at 70°-80° C.
ADDITION
Type
ADDITION
Details
is added dropwise
CUSTOM
Type
CUSTOM
Details
a positive reaction
TEMPERATURE
Type
TEMPERATURE
Details
The violet-red precipitate is cooled
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol or acetone
CUSTOM
Type
CUSTOM
Details
to yield 8

Outcomes

Product
Name
Type
Smiles
N(=O)C=1C(=NC(=NC1OCC1=CC=CC=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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